5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione

Physicochemical profiling Lipophilicity Drug-likeness

5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione is a synthetic cyclohexane-1,3-dione derivative bearing a piperazin-1-yl-ethylamino-methylene side chain at the 2-position. It possesses a molecular formula of C15H25N3O2 and a molecular weight of 279.38 g/mol.

Molecular Formula C15H25N3O2
Molecular Weight 279.38 g/mol
CAS No. 299443-43-9
Cat. No. B1489648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione
CAS299443-43-9
Molecular FormulaC15H25N3O2
Molecular Weight279.38 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C=NCCN2CCNCC2)O)C
InChIInChI=1S/C15H25N3O2/c1-15(2)9-13(19)12(14(20)10-15)11-17-5-8-18-6-3-16-4-7-18/h11,16,19H,3-10H2,1-2H3
InChIKeyVTXCTEFCYHTCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione (CAS 299443-43-9): Baseline Physicochemical and Structural Profile for Informed Procurement


5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione is a synthetic cyclohexane-1,3-dione derivative bearing a piperazin-1-yl-ethylamino-methylene side chain at the 2-position . It possesses a molecular formula of C15H25N3O2 and a molecular weight of 279.38 g/mol . The compound features a calculated logP of 0.3233, indicating moderate hydrophilicity . It is commercially available from multiple vendors at purities of 95% (AKSci) and 97% (Leyan) , establishing a reproducible quality baseline for research procurement.

Why 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione Cannot Be Replaced by Generic Cyclohexane-1,3-dione Scaffolds


The 5,5-dimethylcyclohexane-1,3-dione core (dimedone) is a common synthetic intermediate, but the appended piperazin-1-yl-ethylamino-methylene group fundamentally alters physicochemical and pharmacological properties . Dimedone itself lacks the basic piperazine nitrogen, which provides additional hydrogen-bond donor/acceptor capacity and a protonatable site (predicted pKa ~9.8) for salt formation and solubility modulation . 2-(((2-ether)amino)methylene)-dimedone analogs, while sharing the enaminone scaffold, lack the tertiary amine and second NH of the piperazine ring, resulting in distinct hydrogen-bonding networks and receptor interaction profiles [1]. These structural differences preclude simple substitution and necessitate lot-specific qualification for reproducible outcomes.

Product-Specific Quantitative Differentiation Evidence for 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione (CAS 299443-43-9)


logP Comparison: Target Compound vs. Dimedone Core Scaffold

The target compound exhibits a calculated logP of 0.3233 , which is significantly lower than the logP of the parent scaffold dimedone (5,5-dimethylcyclohexane-1,3-dione, logP approximately 0.74–1.2 based on computational predictions) [1]. This approximately 0.4–0.9 log unit reduction translates to a 2.5- to 8-fold decrease in octanol-water partition coefficient, indicating substantially greater hydrophilicity conferred by the piperazin-1-yl-ethylamino substituent.

Physicochemical profiling Lipophilicity Drug-likeness

Enhanced Hydrogen-Bonding Capacity: Piperazine Ring vs. Dimedone Core Alone

The target compound contains 2 hydrogen bond donors (enolic OH and piperazine NH) and 5 hydrogen bond acceptors (two carbonyl oxygens, enaminone nitrogen, and two piperazine nitrogens) . In contrast, dimedone (5,5-dimethylcyclohexane-1,3-dione) offers only 1 donor (enolic OH) and approximately 3 acceptors (two carbonyl oxygens and one enol oxygen) [1]. The additional donor and acceptor sites increase the compound's capacity for intermolecular hydrogen bonding, which can enhance binding affinity and specificity toward polar protein pockets.

Molecular recognition Target engagement Crystal engineering

Protonatable Piperazine Nitrogen Enables Salt Screening vs. Non-Basic Analogs

The piperazine ring contains a secondary amine with an estimated pKa of approximately 9.8, which is protonatable under physiological and formulation conditions [1]. This allows for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate), a capability absent in non-basic analogs such as 2-(((2-ether)amino)methylene)-dimedone derivatives or dimedone itself [2]. Morpholine analogs, if used as comparators, possess a lower pKa (~8.3), resulting in approximately 30-fold weaker protonation at pH 7.4.

Salt screening Formulation Solubility enhancement

Scaffold Antimicrobial Potential: Class-Level Evidence from 2-(((2-ether)amino)methylene)-dimedone Series

A study on 2-(((2-ether)amino)methylene)-dimedone derivatives (sharing the enaminone scaffold with the target compound) identified compound 4k as the most active chemotype, exhibiting antibacterial activity against Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis at concentrations comparable to ciprofloxacin [1]. While the target compound was not directly tested in this study, the piperazine substitution replaces the ether linkage with a more flexible and basic aminoethyl spacer, which may alter antimicrobial potency and spectrum.

Antimicrobial Gram-positive Drug-resistant pathogens

Commercial Purity Specifications: 95% and 97% Batches Enable Reproducible Research

The compound is commercially available at defined purity levels: 95% from AKSci and 97% from Leyan . These specifications exceed the typical 90% threshold for screening compounds and approach the 98% standard often required for in vivo studies. In contrast, many in-class analogs (e.g., custom-synthesized 2-(((2-ether)amino)methylene)-dimedone derivatives) are reported without batch-specific purity guarantees, introducing inter-experimental variability [1].

Quality control Assay reproducibility Procurement standard

Validated Application Scenarios for 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione Based on Differential Evidence


Hit-to-Lead Optimization Programs Targeting Kinase or GPCR Receptors

The enhanced hydrogen-bonding capacity (HBD=2, HBA=5 vs. HBD=1, HBA=3 for dimedone) and the protonatable piperazine nitrogen (pKa ~9.8) [1] make this compound a privileged starting point for fragment-based or structure-based drug design programs targeting polar pockets in kinases or GPCRs. The lower logP (0.3233 vs. ~0.74–1.2 for dimedone) indicates improved aqueous solubility, reducing the need for co-solvents in biochemical assays.

Salt and Polymorph Screening for Preclinical Formulation Development

The piperazine secondary amine (pKa ~9.8) [1] enables systematic salt screening with pharmaceutically acceptable counterions (HCl, mesylate, tosylate, etc.), a capability absent in dimedone and 2-(((2-ether)amino)methylene)-dimedone analogs [2]. Salt formation can increase aqueous solubility by orders of magnitude, a critical step for oral bioavailability optimization.

Antimicrobial SAR Expansion Studies Leveraging the Enaminone-Dimedone Scaffold

Class-level evidence from 2-(((2-ether)amino)methylene)-dimedone derivatives demonstrates promising antibacterial activity against Gram-positive pathogens (S. aureus, B. cereus, B. subtilis) [2]. The target compound, with its piperazine substitution, represents a logical next-generation analog for SAR expansion, potentially offering altered spectrum, improved solubility, and enhanced target engagement through additional hydrogen-bond interactions .

CNS Drug Discovery Exploiting the Piperazine Privileged Structure

The piperazine ring is a well-established privileged structure in CNS drug discovery, appearing in numerous approved drugs targeting serotonin, dopamine, and sigma receptors. The target compound's moderate lipophilicity (logP 0.3233) and protonatable amine [1] align with CNS drug-likeness parameters (CNS MPO score). The availability of defined-purity batches (95–97%) supports reproducible screening in CNS target panels.

Quote Request

Request a Quote for 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.